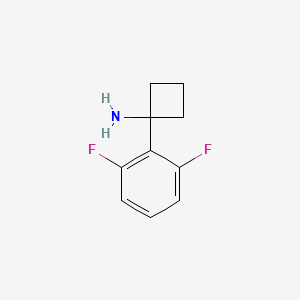![molecular formula C15H23N5 B11731116 N-{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1,5-dimethyl-1H-pyrazol-4-amine CAS No. 1856083-67-4](/img/structure/B11731116.png)
N-{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1,5-dimethyl-1H-pyrazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1,5-diméthyl-1H-pyrazol-4-amine est un composé organique complexe qui présente une structure de base de pyrazole
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de N-{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1,5-diméthyl-1H-pyrazol-4-amine implique généralement plusieurs étapes :
Formation du noyau pyrazole : La première étape consiste à former le cycle pyrazole. Cela peut être réalisé par réaction de l’hydrazine avec une 1,3-dicétone en milieu acide ou basique.
Substitution cyclopropyle : Le groupe cyclopropyle est introduit par une réaction de cyclopropanation, souvent à l’aide de diazométhane ou d’un réactif similaire.
Alkylation : Le groupe propan-2-yle est introduit par une réaction d’alkylation, généralement à l’aide d’un halogénure d’alkyle en présence d’une base.
Méthylation : La dernière étape consiste à méthyler les atomes d’azote du pyrazole, ce qui peut être réalisé à l’aide d’iodure de méthyle ou d’un agent méthylant similaire.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l’optimisation des voies de synthèse ci-dessus afin de maximiser le rendement et de minimiser les coûts. Cela pourrait inclure l’utilisation de réacteurs à écoulement continu, de procédés catalytiques et de techniques de purification avancées.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau des groupes cyclopropyle et propan-2-yle.
Réduction : Des réactions de réduction peuvent se produire au niveau du cycle pyrazole, conduisant potentiellement à la formation de dérivés dihydropyrazole.
Substitution : Le composé peut subir des réactions de substitution nucléophile, en particulier au niveau des atomes d’azote méthylés.
Réactifs et conditions courants
Oxydation : Les oxydants courants incluent le permanganate de potassium et le trioxyde de chrome.
Réduction : Les agents réducteurs tels que l’hydrure de lithium et d’aluminium et le borohydrure de sodium sont souvent utilisés.
Substitution : Les réactions de substitution nucléophile peuvent être effectuées à l’aide de réactifs tels que l’hydrure de sodium et les halogénures d’alkyle.
Principaux produits
Oxydation : L’oxydation peut conduire à la formation de cétones ou d’acides carboxyliques.
Réduction : La réduction peut produire des dérivés dihydropyrazole.
Substitution : Les réactions de substitution peuvent produire divers dérivés alkylés ou arylés.
Applications De Recherche Scientifique
N-{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1,5-diméthyl-1H-pyrazol-4-amine a plusieurs applications en recherche scientifique :
Chimie médicinale : Le composé est étudié pour son potentiel en tant qu’agent pharmaceutique, en particulier dans le traitement des maladies inflammatoires et du cancer.
Agrochimie : Il est étudié pour son utilisation potentielle en tant que pesticide ou herbicide en raison de son activité biologique.
Science des matériaux : Le composé est exploré pour son utilisation potentielle dans le développement de nouveaux matériaux aux propriétés uniques.
Mécanisme D'action
Le mécanisme d’action de N-{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1,5-diméthyl-1H-pyrazol-4-amine implique son interaction avec des cibles moléculaires spécifiques. Ces cibles peuvent inclure des enzymes, des récepteurs ou d’autres protéines impliquées dans des voies biologiques clés. Les effets du composé sont médiés par la modulation de ces cibles, conduisant à des modifications des processus cellulaires.
Comparaison Avec Des Composés Similaires
Composés similaires
- **N-{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1,5-diméthyl-1H-pyrazol-4-amine partage des similitudes structurales avec d’autres dérivés du pyrazole, tels que :
- 1,3-diméthyl-1H-pyrazol-5-amine
- 3-cyclopropyl-1H-pyrazol-5-amine
Unicité
L’unicité de N-{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1,5-diméthyl-1H-pyrazol-4-amine réside dans son schéma de substitution spécifique, qui confère des propriétés chimiques et biologiques distinctes
Propriétés
Numéro CAS |
1856083-67-4 |
|---|---|
Formule moléculaire |
C15H23N5 |
Poids moléculaire |
273.38 g/mol |
Nom IUPAC |
N-[(5-cyclopropyl-2-propan-2-ylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-4-amine |
InChI |
InChI=1S/C15H23N5/c1-10(2)20-13(7-14(18-20)12-5-6-12)8-16-15-9-17-19(4)11(15)3/h7,9-10,12,16H,5-6,8H2,1-4H3 |
Clé InChI |
CJWCLLVGERSQQL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=NN1C)NCC2=CC(=NN2C(C)C)C3CC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



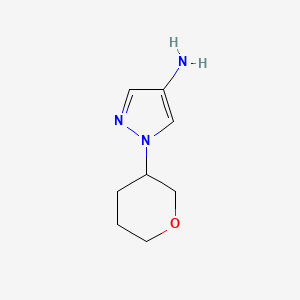
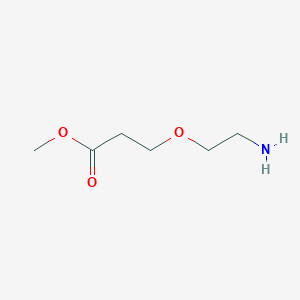
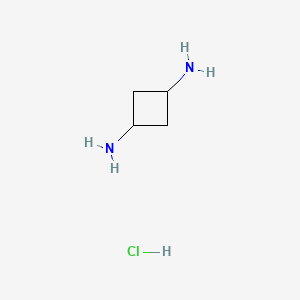
![2-[({[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol](/img/structure/B11731054.png)
![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11731070.png)
![2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]ethanamine](/img/structure/B11731083.png)
![bis({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11731091.png)
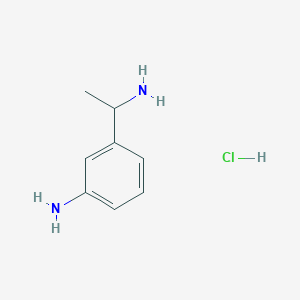
![2-{[(1-ethyl-1H-pyrazol-4-yl)amino]methyl}benzoic acid](/img/structure/B11731103.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-4-amine](/img/structure/B11731108.png)
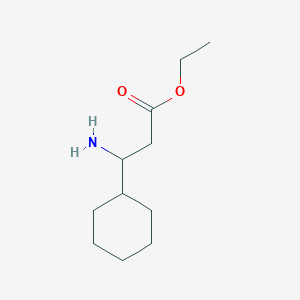
![(E)-N-({3-[(E)-(hydroxyimino)methyl]-2,4,6-trimethylphenyl}methylidene)hydroxylamine](/img/structure/B11731122.png)
